![molecular formula C20H24N4O B2935812 N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-propylpentanamide CAS No. 863020-04-6](/img/structure/B2935812.png)
N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-propylpentanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Imidazo[1,2-a]pyrimidines are a type of heterocyclic aromatic organic compound which contain an imidazole ring fused to a pyrimidine ring . They have been the subject of significant attention in the synthetic chemistry community due to their varied medicinal applications .
Synthesis Analysis
Imidazo[1,2-a]pyrimidines can be synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides, a similar compound, can be formed in toluene via C–C bond cleavage promoted by I2 and TBHP .Molecular Structure Analysis
The molecular structure of imidazo[1,2-a]pyrimidines is characterized by an imidazole ring fused to a pyrimidine ring . The exact structure of “N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-propylpentanamide” would depend on the specific arrangement and bonding of the atoms within the molecule .Chemical Reactions Analysis
The chemical reactions involving imidazo[1,2-a]pyrimidines can vary widely depending on the specific compound and reaction conditions . For instance, 3-bromoimidazopyridines can be obtained in ethyl acetate via one-pot tandem cyclization/bromination when only TBHP is added .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific molecular structure . Imidazo[1,2-a]pyrimidines in general are aromatic heterocyclic compounds .科学的研究の応用
Chemical Structure and Medicinal Chemistry
N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-propylpentanamide falls within the category of compounds characterized by the imidazo[1,2-a]pyrimidine scaffold. This scaffold is notable for its significant presence in medicinal chemistry, primarily due to the diverse biological activities associated with its derivatives. Compounds containing the imidazo[1,2-a]pyrimidine structure have been extensively studied for various therapeutic applications, ranging from kinase inhibition to antimicrobial and anticancer properties (Garrido et al., 2021; Kobak & Akkurt, 2022). The chemical versatility of this core structure allows for the development of compounds with enhanced pharmacokinetic profiles and efficacy.
Anticancer and Antimicrobial Potentials
The imidazo[1,2-a]pyrimidine derivatives have shown promising results in anticancer research, demonstrating the ability to inhibit various tumor growths effectively. These compounds have been the focus of structure-activity relationship (SAR) studies, revealing their potential as selective kinase inhibitors, a critical target in cancer therapy (Cherukupalli et al., 2017). Additionally, their antimicrobial activities against a broad spectrum of pathogens highlight the scaffold's utility in addressing the urgent need for new antimicrobial agents, especially in the era of rising antibiotic resistance (Sanapalli et al., 2022).
Optoelectronic Applications
Beyond the biomedical sphere, imidazo[1,2-a]pyrimidine derivatives have also found applications in optoelectronics. These compounds are studied for their potential in creating novel optoelectronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells. The electronic properties of these compounds make them suitable for use in devices requiring light emission or absorption, showcasing the versatility of this chemical scaffold beyond traditional medicinal applications (Lipunova et al., 2018).
作用機序
Target of Action
The primary target of N-(3-(Imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-propylpentanamide is Cyclooxygenase-2 (COX-2) . COX-2 is an enzyme that plays a crucial role in the inflammatory process by producing prostaglandins .
Mode of Action
The compound acts as a COX-2 inhibitor . It interacts with the active site of the COX-2 enzyme, effectively inhibiting its function . This inhibition results in a decrease in the production of prostaglandins, which are key mediators of inflammation .
Biochemical Pathways
The compound affects the arachidonic acid pathway . Normally, the COX-2 enzyme converts arachidonic acid into prostaglandins. By inhibiting COX-2, the compound prevents this conversion, leading to a decrease in prostaglandin production . This can result in reduced inflammation and pain.
Result of Action
The primary result of the compound’s action is a reduction in inflammation . By inhibiting COX-2 and reducing prostaglandin production, the compound can alleviate symptoms associated with inflammation, such as pain and swelling .
特性
IUPAC Name |
N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-2-propylpentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O/c1-3-7-15(8-4-2)19(25)22-17-10-5-9-16(13-17)18-14-24-12-6-11-21-20(24)23-18/h5-6,9-15H,3-4,7-8H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYYHDBSLGBIFHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)NC1=CC=CC(=C1)C2=CN3C=CC=NC3=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
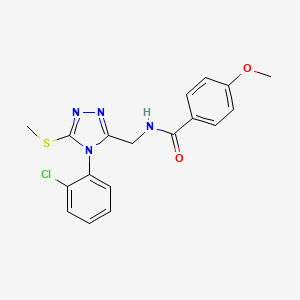
![N-{1-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}acetamide](/img/structure/B2935731.png)
![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-3,4-dimethylbenzamide](/img/structure/B2935732.png)

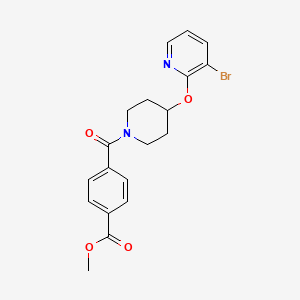
![Methyl 3-(2H-benzo[d][1,2,3]triazol-2-yl)propanoate](/img/structure/B2935742.png)
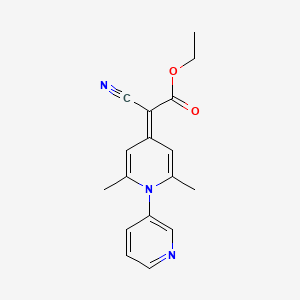
![N-(5-(pyrazine-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2935745.png)
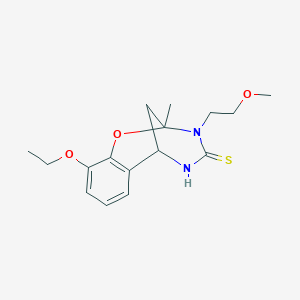
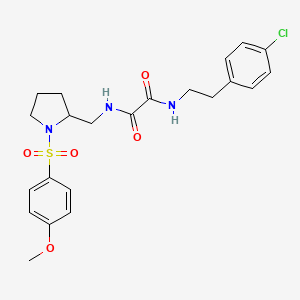
![N-(pyridin-3-ylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B2935748.png)
![6-[2-(3-methylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B2935749.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3,5,6-tetramethylbenzenesulfonamide](/img/structure/B2935750.png)
![(Z)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2935752.png)
